Triethyl phosphonoacetate-2-13C

Descripción

Significance of Isotopic Labeling in Mechanistic Elucidation and Biosynthetic Pathway Tracing

Isotopic labeling, particularly with stable isotopes like Carbon-13, provides a powerful lens through which chemists can observe the fate of individual atoms throughout a chemical reaction. nih.gov By replacing a standard Carbon-12 atom with its heavier ¹³C counterpart, researchers can track the labeled position within a molecule using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. youtube.comnih.gov This ability to "follow the carbon" is crucial for distinguishing between proposed reaction mechanisms, identifying transient intermediates, and understanding the precise bond-forming and bond-breaking events that constitute a chemical transformation. youtube.com

In the realm of biosynthesis, ¹³C-labeled precursors are fed to living organisms, and their incorporation into complex natural products is monitored. researchgate.net This technique, known as ¹³C tracer analysis, allows for the detailed mapping of metabolic pathways, revealing how simple building blocks are assembled into intricate molecular architectures. nih.govnih.gov The insights gained from such studies are invaluable for fields ranging from drug discovery to metabolic engineering.

Overview of Triethyl Phosphonoacetate as a Pivotal Synthetic Reagent

Triethyl phosphonoacetate is a cornerstone reagent in organic synthesis, most renowned for its role in the Horner-Wadsworth-Emmons (HWE) reaction. chemicalbook.comwikipedia.orgenamine.net This reaction provides a reliable and highly stereoselective method for the formation of alkenes, which are fundamental structural motifs in a vast array of organic molecules. wikipedia.org The key to its utility lies in the acidity of the proton on the carbon adjacent to the phosphonate (B1237965) and carbonyl groups, which can be readily removed by a base to form a stabilized carbanion. chemicalbook.comwikipedia.org This nucleophilic species then reacts with aldehydes or ketones to generate the desired alkene, typically with a strong preference for the (E)-isomer. wikipedia.orgenamine.net Beyond the HWE reaction, triethyl phosphonoacetate also finds application in other important transformations, including Michael additions and the synthesis of β-keto phosphonates. chemicalbook.comguidechem.com

Research Focus: Specific Applications and Advanced Studies of Triethyl Phosphonoacetate-2-13C

The strategic placement of a ¹³C label at the C2 position of triethyl phosphonoacetate creates a powerful tool for detailed mechanistic investigations. This specific labeling allows researchers to precisely track the carbon atom that forms the new carbon-carbon double bond in the HWE reaction. By analyzing the ¹³C NMR spectra of the starting materials, intermediates, and products, chemists can gain unambiguous evidence for the connectivity of the atoms and the stereochemical outcome of the reaction.

While extensive research has been conducted on the parent compound, studies focusing specifically on Triethyl phosphonoacetate-2-¹³C are more specialized. The synthesis of this isotopically labeled compound allows for in-depth mechanistic studies of reactions where it is employed. For instance, in a complex multi-step synthesis, tracking the ¹³C label from Triethyl phosphonoacetate-2-¹³C can confirm its incorporation into the final product and verify the proposed reaction pathway.

Below is a table detailing the properties of Triethyl phosphonoacetate-2-¹³C and its unlabeled counterpart.

| Property | Triethyl phosphonoacetate | Triethyl phosphonoacetate-2-¹³C |

| CAS Number | 867-13-0 nih.gov | 82426-28-6 sigmaaldrich.com |

| Molecular Formula | C₈H₁₇O₅P nih.gov | (C₂H₅O)₂P(O)¹³CH₂CO₂C₂H₅ sigmaaldrich.com |

| Molecular Weight | 224.19 g/mol nih.gov | 225.18 g/mol sigmaaldrich.com |

| Boiling Point | 142-145 °C/9 mmHg wikipedia.org | 142-145 °C/9 mmHg sigmaaldrich.com |

| Density | 1.13 g/mL at 25 °C sigmaaldrich.com | 1.13 g/mL at 25 °C sigmaaldrich.com |

| Refractive Index | n20/D 1.431 sigmaaldrich.com | n20/D 1.431 sigmaaldrich.com |

The primary application of Triethyl phosphonoacetate-2-¹³C lies in its ability to serve as a mechanistic probe. The M+1 mass shift observed in mass spectrometry provides a clear marker for the fragment of the molecule originating from the phosphonate reagent. sigmaaldrich.com This is particularly useful in complex reaction mixtures or when studying the biosynthesis of natural products where the starting materials are processed through multiple enzymatic steps.

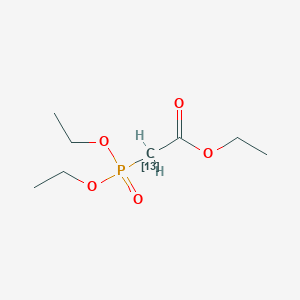

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 2-diethoxyphosphorylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17O5P/c1-4-11-8(9)7-14(10,12-5-2)13-6-3/h4-7H2,1-3H3/i7+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGUBFICZYGKNTD-CDYZYAPPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CP(=O)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[13CH2]P(=O)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80583503 | |

| Record name | Ethyl (diethoxyphosphoryl)(2-~13~C)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82426-28-6 | |

| Record name | Ethyl (diethoxyphosphoryl)(2-~13~C)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Triethyl Phosphonoacetate 2 13c and Derivatives

Historical Context and Challenges in the Synthesis of Triethyl Phosphonoacetate

The primary route for synthesizing triethyl phosphonoacetate has traditionally been the Michaelis-Arbuzov reaction. guidechem.comgoogle.com This reaction involves the treatment of a trialkyl phosphite (B83602) with an alkyl halide. wikipedia.org In the case of triethyl phosphonoacetate, triethyl phosphite reacts with an ethyl haloacetate. guidechem.com This method is fundamental for creating the essential phosphorus-carbon bond. mdpi.com

Despite its widespread use, the classical Michaelis-Arbuzov reaction presents several significant drawbacks. A primary limitation is the requirement for elevated temperatures, often between 120°C and 160°C, to drive the reaction to completion. wikipedia.orgnih.gov These harsh conditions can lead to side reactions and may not be suitable for substrates with sensitive functional groups. nih.gov

| Challenge | Description |

| High Temperatures | Reactions typically require heating to 120-160°C, limiting substrate scope. wikipedia.orgnih.gov |

| Byproduct Reactivity | The generated alkyl halide can react with the phosphite, lowering yield. nih.gov |

| Low Reactivity | Weaker electrophiles like aryl, vinyl, and secondary alkyl halides often give poor yields or side products. wikipedia.orgscholarsresearchlibrary.com |

| Functional Group Incompatibility | Hydroxy, thiol, acid, and amine groups are not well-tolerated. wikipedia.org |

Advanced Synthetic Routes for Triethyl Phosphonoacetate-2-13C

To overcome the limitations of traditional methods and to facilitate the introduction of isotopic labels, more advanced synthetic routes have been developed.

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reactions and improve yields. For the synthesis of phosphonates, microwave irradiation can significantly reduce reaction times and allow for reactions to proceed under milder conditions, often solvent-free. scholarsresearchlibrary.comresearchgate.net This method has been successfully applied to Hirao and Kabachnik-Fields reactions to produce various phosphonated compounds. researchgate.netnih.gov

In the context of preparing this compound, a microwave-assisted Michaelis-Arbuzov reaction between isotopically labeled 2-13C-Ethyl bromoacetate (B1195939) and triethyl phosphite offers a rapid and efficient route. The use of microwave energy helps to overcome the high activation energy of the reaction, often leading to higher yields and purity compared to conventional heating. scholarsresearchlibrary.combeilstein-journals.org Catalysts, such as CeCl3·7H2O-SiO2, can be employed in conjunction with microwave heating to further enhance reaction rates and yields under solvent-free conditions. scholarsresearchlibrary.com

The efficient incorporation of a ¹³C isotope from a labeled precursor is crucial for producing this compound for use in metabolic flux analysis and other tracer studies. biorxiv.orgresearchgate.netnih.gov The principles for optimizing isotopic labeling experiments, though often discussed in the context of biological systems, are applicable to synthetic chemistry. biorxiv.org The goal is to maximize the incorporation of the ¹³C atom into the target molecule. biorxiv.org

This involves careful control of reaction parameters such as temperature, reaction time, and stoichiometry of reactants. The choice of the labeled precursor is fundamental; in this case, 2-¹³C-Ethyl bromoacetate is the direct source of the isotopic label. researchgate.net Quantitative analysis techniques, such as mass spectrometry, are essential to confirm the successful and efficient incorporation of the ¹³C label into the final triethyl phosphonoacetate product, distinguished by its specific mass shift. nih.gov

| Parameter | Objective | Rationale |

| Labeled Precursor | Use of high-purity 2-¹³C-Ethyl bromoacetate. | To ensure the isotopic label is the intended one. researchgate.net |

| Reaction Conditions | Employing methods like microwave synthesis. | To enhance reaction efficiency and yield, ensuring maximal use of the expensive labeled material. scholarsresearchlibrary.com |

| Stoichiometry | Precise control over the ratio of reactants. | To drive the reaction to completion and minimize side products. |

| Analysis | Mass spectrometry and NMR spectroscopy. | To verify the incorporation and position of the ¹³C label in the final product. nih.gov |

Preparation of Functionally Modified and Labeled Phosphonoacetates

The phosphonoacetate scaffold can be further modified to create derivatives with specific properties, such as alpha-fluorinated analogs, which are of interest in medicinal chemistry. constructor.university

The introduction of fluorine atoms into organic molecules can significantly alter their biological properties. Alpha-fluorinated and alpha,alpha-difluorinated phosphonoacetate derivatives are valuable compounds, and their synthesis has been a subject of considerable research. constructor.universityresearchgate.net A direct method involves the electrophilic fluorination of triethyl phosphonoacetate. researchgate.net

This is typically achieved by first treating triethyl phosphonoacetate with a strong base, such as sodium hydride (NaH), to generate the corresponding carbanion. This anion is then quenched with an electrophilic fluorine source. researchgate.net While hazardous reagents like molecular fluorine exist, safer and more selective N-F reagents are preferred. researchgate.net A prominent example is 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commonly known as Selectfluor®. researchgate.net This reagent allows for the controlled synthesis of both triethyl fluorophosphonoacetate and triethyl difluorophosphonoacetate from the same starting material. researchgate.net Other methods for creating α-fluorinated phosphonates include transformations of α-hydroxyphosphonates using deoxyfluorinating agents or starting from α-fluorovinylphosphonates. researchgate.netnih.gov

| Derivative | Synthetic Approach | Reagents |

| Triethyl fluorophosphonoacetate | Electrophilic fluorination of triethyl phosphonoacetate | 1. NaH2. Selectfluor® |

| Triethyl difluorophosphonoacetate | Electrophilic fluorination of triethyl phosphonoacetate | 1. NaH2. Selectfluor® (excess) |

Facile Preparation of Beta-Keto Phosphonates from Triethyl Phosphonoacetate

The synthesis of β-keto phosphonates from triethyl phosphonoacetate is a crucial transformation, as these products are versatile intermediates in organic synthesis, particularly in the Horner-Wadsworth-Emmons reaction for the preparation of α,β-unsaturated carbonyl compounds. tandfonline.com A highly efficient and practical method involves the acylation of triethyl phosphonoacetate with carboxylic acid chlorides in the presence of magnesium chloride and triethylamine (B128534), followed by decarbethoxylation. tandfonline.comtandfonline.com This approach offers an advantage over methods requiring strong bases like n-BuLi, as it is more cost-effective, safer, and more convenient. tandfonline.com

The reaction proceeds by generating a magnesium enolate of triethyl phosphonoacetate, which then reacts with an acyl chloride. The subsequent removal of the carbethoxy group leads to the desired β-keto phosphonate (B1237965). This method has been shown to be effective for a variety of acyl chlorides, affording the corresponding β-keto phosphonates in good yields. tandfonline.com

For instance, the reaction of triethyl phosphonoacetate with various acid chlorides in the presence of MgCl2 and Et3N in toluene (B28343) at room temperature, followed by hydrolysis with a catalytic amount of p-TsOH in water, provides the corresponding β-keto phosphonates in good yields. The use of LiCl instead of MgCl2 resulted in a lower yield for the synthesis of diethyl (2-oxopropyl)phosphonate. tandfonline.com

A general and mild procedure for the synthesis of β-keto phosphonates involves the condensation of esters and phosphonates at 0°C using lithium diisopropylamide (LDA) as the base. organic-chemistry.org This method avoids the cryogenic temperatures often required for such transformations and minimizes side reactions. organic-chemistry.org The reaction is operationally simple and scalable, making it suitable for large-scale preparations. organic-chemistry.org It has been successfully applied to a diverse range of esters, demonstrating its broad applicability. organic-chemistry.org

Another approach involves the synthesis of β-ketophosphonates linked to a bicyclo[3.3.0]octene fragment by reacting dimethyl methanephosphonate with the ester group of two intermediates containing this scaffold. nih.gov

Table 1: Synthesis of β-Keto Phosphonates from Triethyl Phosphonoacetate and Various Acid Chlorides tandfonline.com

| Entry | Acid Chloride (RCOCl) | Product (Diethyl (2-oxoalkyl)phosphonate) | Yield (%) |

| 1 | Acetyl chloride | Diethyl (2-oxopropyl)phosphonate | 78 |

| 2 | Propionyl chloride | Diethyl (2-oxobutyl)phosphonate | 75 |

| 3 | Isobutyryl chloride | Diethyl (3-methyl-2-oxobutyl)phosphonate | 72 |

| 4 | Pivaloyl chloride | Diethyl (3,3-dimethyl-2-oxobutyl)phosphonate | 65 |

| 5 | Benzoyl chloride | Diethyl (2-oxo-2-phenylethyl)phosphonate | 85 |

| 6 | 4-Chlorobenzoyl chloride | Diethyl (2-(4-chlorophenyl)-2-oxoethyl)phosphonate | 82 |

| 7 | 4-Methoxybenzoyl chloride | Diethyl (2-(4-methoxyphenyl)-2-oxoethyl)phosphonate | 88 |

| 8 | Cinnamoyl chloride | Diethyl (4-phenyl-2-oxobut-3-enyl)phosphonate | 76 |

Isolated yields are based on triethyl phosphonoacetate.

Catalytic Alpha-Arylation Strategies for Substituted Phosphonoacetates

The α-arylation of phosphonoacetates provides access to α-aryl phosphonoacetates, which are valuable precursors for the synthesis of α,β-unsaturated esters through the Horner-Wadsworth-Emmons olefination. nih.gov Traditional methods for synthesizing these compounds, such as the Michaelis-Arbuzov reaction, often require harsh conditions and have limited functional group tolerance. nih.gov

A versatile and general catalytic strategy has been developed for the α-arylation of phosphonoacetates using parallel microscale experimentation. nih.gov This method is compatible with a variety of aryl chlorides and bromides, including heterocyclic examples, and provides a robust route to complex arylated products that are otherwise difficult to access. nih.gov The reaction typically employs a palladium catalyst and a suitable base. nih.govacs.org

For example, the palladium-catalyzed α-arylation of benzylic phosphonates with aryl bromides has been achieved using a Pd(OAc)2/CataCXium A catalyst system. acs.org This deprotonative cross-coupling process (DCCP) allows for the introduction of various aromatic groups onto benzylic phosphonates in good to excellent yields. acs.org However, the choice of the phosphonate ester group can influence the reaction's success, with diethyl benzylphosphonate showing lower yields compared to its diisopropyl counterpart. acs.org

Another approach involves phosphonate-directed ortho C–H borylation of aromatic phosphonates. nih.gov This method utilizes commercially available catalysts to provide ortho-phosphonate aryl boronic esters, which are versatile precursors for a range of highly-substituted phosphoarenes. nih.gov

Table 2: Palladium-Catalyzed α-Arylation of Triethyl Phosphonoacetate with Various Aryl Halides nih.gov

| Entry | Aryl Halide | Catalyst System | Base | Product | Yield (%) |

| 1 | 4-Bromotoluene | Pd(OAc)2 / DavePhos | NaOtBu | Triethyl 2-(p-tolyl)phosphonoacetate | 85 |

| 2 | 4-Chlorobenzonitrile | Pd2(dba)3 / XPhos | K3PO4 | Triethyl 2-(4-cyanophenyl)phosphonoacetate | 78 |

| 3 | 1-Bromo-4-methoxybenzene | Pd(OAc)2 / SPhos | NaOtBu | Triethyl 2-(4-methoxyphenyl)phosphonoacetate | 92 |

| 4 | 2-Bromopyridine | Pd(OAc)2 / RuPhos | K3PO4 | Triethyl 2-(pyridin-2-yl)phosphonoacetate | 65 |

| 5 | 4-Bromoanisole | Pd(OAc)2 / CataCXium A | NaOtBu | Triethyl 2-(4-methoxyphenyl)phosphonoacetate | 88 |

Yields are determined by GC analysis with an internal standard.

Mechanistic Investigations and Reaction Pathways Involving Triethyl Phosphonoacetate 2 13c

Elucidation of Horner-Wadsworth-Emmons (HWE) Reaction Mechanism with 13C Labeling Insights

The Horner-Wadsworth-Emmons reaction is a widely used synthetic method for the formation of alkenes, typically with a high degree of stereoselectivity. wikipedia.org It involves the reaction of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone. wikipedia.org The use of Triethyl phosphonoacetate-2-13C does not alter the fundamental reaction pathway but enables detailed mechanistic analysis through techniques like 13C NMR spectroscopy.

The HWE reaction begins with the deprotonation of the phosphonate at the alpha-carbon (the 13C-labeled position) by a base to form a phosphonate anion or carbanion. wikipedia.orgnrochemistry.com This anion is a potent nucleophile, stabilized by the adjacent phosphonate and ester groups. wikipedia.org

The crucial steps of the mechanism are as follows:

Deprotonation: A base abstracts the acidic proton from the 13C-labeled carbon of triethyl phosphonoacetate, generating a nucleophilic phosphonate carbanion. nrochemistry.com

Nucleophilic Addition: The 13C-labeled carbanion performs a nucleophilic attack on the carbonyl carbon of an aldehyde or ketone. This addition is the rate-limiting step and leads to the formation of diastereomeric betaine-like intermediates (erythro and threo). wikipedia.org

Oxaphosphetane Formation: These intermediates undergo intramolecular cyclization to form four-membered ring structures known as oxaphosphetanes. nrochemistry.com The stereochemistry of these intermediates is crucial in determining the final alkene geometry.

Elimination: The oxaphosphetane intermediate collapses, breaking the carbon-phosphorus and carbon-oxygen bonds to yield the alkene and a water-soluble dialkyl phosphate (B84403) salt. wikipedia.orgnrochemistry.com The 13C label, having originated from the phosphonate, is now incorporated into the newly formed C=C double bond of the product.

The stereochemical outcome of the reaction is dictated by the relative stability of the transition states leading to the diastereomeric oxaphosphetanes and the reversibility of their formation. nih.gov The 13C label serves as a direct probe to monitor the formation and fate of these intermediates, confirming the proposed mechanistic pathway.

The HWE reaction is renowned for its high stereoselectivity, predominantly yielding the (E)- or trans-alkene. wikipedia.orgwikipedia.org However, the E/Z ratio can be influenced by several factors, allowing for tunable control over the isomeric composition of the product. researchgate.net

Key Factors Influencing Stereoselectivity:

| Factor | Influence on Stereoselectivity | Rationale |

| Phosphonate Structure | Bulky phosphonate groups and electron-withdrawing substituents on the phosphonate (e.g., trifluoroethyl groups) can significantly alter selectivity. wikipedia.org | Electron-withdrawing groups can accelerate the elimination of the oxaphosphetane, favoring the formation of (Z)-alkenes under specific conditions (Still-Gennari modification). wikipedia.org Bulky groups can enhance E-selectivity. wikipedia.org |

| Carbonyl Substrate | Sterically hindered aldehydes and ketones generally lead to higher E-selectivity. Aromatic aldehydes almost exclusively produce (E)-alkenes in standard HWE reactions. wikipedia.org | Steric hindrance in the transition state leading to the oxaphosphetane favors the arrangement that minimizes steric clash, resulting in the more stable (E)-product. |

| Reaction Temperature | Higher reaction temperatures often increase E-selectivity. wikipedia.org | At higher temperatures, the reaction is under thermodynamic control, allowing the intermediates to equilibrate to the most stable threo adduct, which decomposes to the (E)-alkene. Lower temperatures can favor kinetic control. |

| Base and Cation | The choice of base and its metal counterion (e.g., Li+, Na+, K+) affects the stereochemical outcome. Lithium salts generally provide higher E-selectivity. wikipedia.orgresearchgate.net | The metal cation coordinates to the carbonyl oxygen and the phosphonate oxygen, influencing the geometry of the transition state. Tightly coordinating ions like Li+ favor the formation of the threo intermediate. |

Regioselectivity becomes a critical consideration when the carbonyl compound is unsymmetrical or possesses multiple reactive sites. The HWE reaction is highly regioselective, with the phosphonate carbanion selectively attacking the more electrophilic and less sterically hindered carbonyl group. researchgate.net In cases of α,β-unsaturated carbonyls, 1,2-addition (at the carbonyl carbon) is almost exclusively observed over 1,4-conjugate addition.

The choice of base and solvent system is critical for optimizing the yield and selectivity of the HWE reaction, especially when dealing with sensitive substrates.

Masamune-Roush Conditions: For substrates that are unstable towards strong bases like sodium hydride, milder conditions are required. The Masamune-Roush protocol utilizes a combination of lithium chloride (LiCl) and a weak, non-nucleophilic amine base, such as 1,8-diazabicycloundec-7-ene (DBU) or triethylamine (B128534) (TEA), in a solvent like acetonitrile. enamine.netconicet.gov.ar These conditions are particularly effective for intramolecular HWE reactions and for substrates with base-sensitive functional groups, typically affording high (E)-selectivity. conicet.gov.ar The lithium cation is believed to play a key role in organizing the transition state to favor the E-product. enamine.net

Deep Eutectic Solvents (DES): In a move towards greener chemistry, deep eutectic solvents have been employed as an alternative to traditional volatile organic solvents. A common DES is a mixture of choline (B1196258) chloride and urea. HWE reactions performed in DES with bases like lithium hydroxide (B78521) (LiOH) or potassium carbonate (K2CO3) at room temperature have shown high yields and excellent (E)-stereoselectivity for the synthesis of α,β-unsaturated esters. This approach offers the benefits of being non-toxic, biodegradable, and often allowing for easier product isolation.

Computational Chemistry in Mechanistic Analysis

Computational methods, particularly quantum chemistry, have become indispensable for gaining a deeper understanding of reaction mechanisms, energetics, and the origins of selectivity. escholarship.org

Density Functional Theory (DFT) calculations have been extensively applied to model the HWE reaction, providing detailed pictures of the potential energy surface. nih.govrsc.org These studies corroborate and expand upon experimental findings.

Key insights from DFT studies include:

Reaction Pathway Confirmation: Calculations have mapped the entire reaction sequence, from the initial nucleophilic addition to the final elimination, confirming the involvement of the oxaphosphetane intermediate. nih.gov

Identification of the Rate-Determining Step: Computational studies have identified the formation of the oxaphosphetane from the betaine (B1666868) adduct as the rate-determining step of the reaction. nih.gov

Energetics of Stereoselectivity: By calculating the energies of the various transition states, DFT can explain the preference for (E)-alkene formation. The transition state leading to the trans-olefin is consistently found to be lower in energy than the one leading to the cis-olefin, which aligns with experimental observations of high E-selectivity. nih.gov For example, in the reaction of the lithium enolate of trimethyl phosphonoacetate with acetaldehyde, the transition state for the (E)-product was calculated to be more stable than that for the (Z)-product. nih.gov

Calculated Energy Differences in HWE Transition States Data based on a model reaction.

| Transition State | Relative Energy (kcal/mol) | Predicted Major Product |

| trans-TS | 0.00 | E-alkene |

| cis-TS | +2.16 | Z-alkene |

This table illustrates that the transition state (TS) leading to the trans (E) product is significantly lower in energy, thus kinetically favored. nih.gov

Quantum mechanical (QM) calculations are powerful predictive tools for regioselectivity, especially in complex scenarios like intramolecular cyclizations where multiple outcomes are possible. nih.govnih.gov While the standard intermolecular HWE reaction's regioselectivity is straightforward, intramolecular versions or reactions on multifunctional substrates present a greater challenge.

Computational workflows can be designed to:

Evaluate Competing Pathways: In an intramolecular HWE reaction, a molecule may have the potential to form rings of different sizes. QM methods can calculate the activation energies for each possible cyclization pathway. rsc.org

Identify Favorable Reaction Sites: By modeling the interaction of the phosphonate carbanion with different electrophilic centers within a molecule, QM can predict the most likely site of attack. The pathway with the lowest energy barrier is predicted to be the major reaction channel. nih.gov

Rationalize Catalyst Control: In catalyst-controlled regiodivergent reactions, QM and DFT calculations can elucidate how a catalyst interacts with the substrate to steer the reaction towards one regioisomer over another, often through subtle non-covalent interactions or by altering the geometry and energy of the transition states. nih.gov These predictive capabilities are crucial for designing synthetic routes to complex molecules where precise control over regiochemistry is essential. rsc.org

Analysis of Tautomeric Stability and Conformational Landscapes

The methylene (B1212753) group at the C-2 position of triethyl phosphonoacetate is activated by both the adjacent phosphonate and ester groups, making it susceptible to deprotonation and subsequent tautomerization. This results in an equilibrium between the keto and enol forms. The use of ¹³C NMR spectroscopy, particularly with enrichment at the C-2 position, is a highly effective method for studying this keto-enol tautomerism.

The distinct chemical environments of the C-2 carbon in the keto and enol tautomers would give rise to separate signals in the ¹³C NMR spectrum, allowing for their direct observation and quantification. The keto-enol tautomerism of related β-dicarbonyl compounds has been extensively studied using this technique. scispace.comnanalysis.com For Triethyl phosphonoacetate-2-¹³C, the enol form can exist as either the E or Z isomer, potentially leading to even more complex spectra that can be resolved with advanced NMR methods. The relative intensities of the signals for the keto and enol forms provide a measure of the equilibrium constant for the tautomerization process.

Furthermore, the conformational landscape of Triethyl phosphonoacetate-2-¹³C can be investigated through detailed analysis of ¹³C NMR chemical shifts and coupling constants. nih.gov The rotation around the various single bonds in the molecule leads to different spatial arrangements of the atoms, known as conformers. These conformers can have different energies and populations. The ¹³C chemical shift of the labeled C-2 carbon is sensitive to its local electronic and steric environment, which changes with conformation. nih.gov By using variable-temperature ¹³C NMR studies, it is possible to observe changes in the populations of different conformers and to determine the thermodynamic parameters for their interconversion. Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), can provide further insights into the through-bond and through-space connectivities, aiding in the assignment of specific conformations.

Table 1: Illustrative ¹³C NMR Data for Tautomeric Analysis

| Tautomer | Labeled Carbon | Expected ¹³C Chemical Shift Range (ppm) | Key Observations |

| Keto Form | >¹³C H₂ | 40-50 | Single peak for the methylene carbon. |

| Enol Form (E/Z) | >¹³C H= | 80-100 | Separate peaks for E and Z isomers may be observable. |

Note: The chemical shift values are illustrative and based on related β-dicarbonyl and phosphonate compounds. Actual values for Triethyl phosphonoacetate-2-¹³C would require experimental measurement.

Intramolecular Reactions and Complex Cascade Processes

Triethyl phosphonoacetate is a versatile reagent in a variety of carbon-carbon bond-forming reactions. The introduction of a ¹³C label at the 2-position is invaluable for tracing the reaction pathways in complex intramolecular cyclizations and cascade sequences.

Application in Intramolecular Heck-Type Cyclizations and Isomerizations

The intramolecular Heck reaction is a powerful method for the construction of cyclic and polycyclic frameworks. mdpi.com It involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene within the same molecule. When a substrate containing a phosphonoacetate moiety is used, the reaction can lead to the formation of functionalized ring systems.

By using Triethyl phosphonoacetate-2-¹³C, the fate of the C-2 carbon can be precisely followed throughout the reaction sequence. This is particularly useful in distinguishing between different possible mechanistic pathways, such as the neutral and cationic pathways in the Heck reaction. mdpi.com The position of the ¹³C label in the final product, as determined by ¹³C NMR, can provide definitive evidence for the regioselectivity of the cyclization and any subsequent isomerizations. For example, in a cascade reaction involving an intramolecular Heck cyclization followed by a double bond migration, the location of the ¹³C label would be critical in establishing the final structure of the product.

Role in Intramolecular Aryne-Ene Reactions

The intramolecular aryne-ene reaction is a valuable transformation for the synthesis of benzofused carbo- and heterocycles. researchgate.netorganic-chemistry.org This reaction involves the generation of a highly reactive aryne intermediate that then undergoes an ene reaction with a tethered alkene. Mechanistic studies, often employing isotopic labeling, have been crucial in understanding the details of this process. wikipedia.org

In a substrate designed for an intramolecular aryne-ene reaction that incorporates a Triethyl phosphonoacetate-2-¹³C unit, the ¹³C label would act as a tracer for the carbon atom that participates in the key bond-forming step. This allows for the investigation of the stereochemistry and regiochemistry of the reaction. For instance, it can help to determine whether the reaction proceeds through a concerted or a stepwise mechanism. The analysis of the ¹³C NMR spectrum of the product would reveal the connectivity of the labeled carbon, providing direct insight into the reaction pathway.

Participation in Tsuji-Trost Allylation Sequences

The Tsuji-Trost reaction is a palladium-catalyzed allylic alkylation that is widely used in organic synthesis. wikipedia.orgyoutube.com The reaction involves the attack of a nucleophile on a π-allylpalladium complex. The phosphonate carbanion derived from triethyl phosphonoacetate can serve as a soft nucleophile in this reaction.

In an intramolecular Tsuji-Trost allylation sequence, a substrate would contain both an allylic leaving group and the phosphonoacetate moiety. The use of Triethyl phosphonoacetate-2-¹³C would enable the precise tracking of the nucleophilic carbon atom. This is particularly important in complex cascade reactions where multiple bond-forming events occur in a single pot. By analyzing the ¹³C NMR of the final product, the position of the label would confirm that the desired intramolecular allylation has occurred and can help to rule out alternative reaction pathways, such as intermolecular reactions or rearrangements. The mechanism of the Tsuji-Trost reaction involves the formation of a π-allylpalladium intermediate, and the stereochemical outcome of the reaction can be investigated by observing the environment of the ¹³C label in the product. organic-chemistry.org

Applications of Triethyl Phosphonoacetate 2 13c in Advanced Organic Synthesis

13C Isotopic Labeling for Biosynthetic Pathway Elucidation

The introduction of a stable isotope like Carbon-13 (¹³C) into a molecule allows researchers to track the metabolic fate of carbon atoms through intricate biochemical pathways. researchgate.netnih.govnih.gov This technique is invaluable for understanding how organisms synthesize natural products, many of which have significant medicinal or industrial value. Triethyl phosphonoacetate-2-¹³C serves as a key precursor for introducing this isotopic label at a specific position. sigmaaldrich.com

Strategic Introduction of ¹³C Labels into Oligoprenyl Diphosphates

Oligoprenyl diphosphates are crucial intermediates in the biosynthesis of a vast array of natural products, including steroids and carotenoids. By employing Triethyl phosphonoacetate-2-¹³C in a synthetic sequence, chemists can strategically introduce a ¹³C label into these precursor molecules. This labeled precursor can then be fed to a biological system, and the distribution of the ¹³C atom in the final natural products can be analyzed, typically using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS). nih.govresearchgate.net This allows for the precise mapping of how the carbon skeleton of the precursor is rearranged and incorporated into the final structure.

Tracing Carbon Skeletons in Terpene Biosynthesis and Other Natural Product Pathways

Terpenes represent a large and diverse class of natural products with a wide range of biological activities. The biosynthesis of these molecules involves complex cyclization and rearrangement reactions of their oligoprenyl diphosphate (B83284) precursors. By using Triethyl phosphonoacetate-2-¹³C to introduce a labeled carbon, scientists can trace the intricate pathways of carbon atoms during terpene formation. nih.govnih.gov This information is fundamental to understanding the enzymatic mechanisms at play and can guide efforts to engineer organisms for the enhanced production of valuable terpenes. The insights gained from these labeling studies are not limited to terpenes and can be applied to elucidate the biosynthetic pathways of various other natural products. nih.gov

Stereoselective Olefination Reactions with Carbonyl Compounds

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon double bonds (olefins) with a high degree of stereocontrol. wikipedia.orgalfa-chemistry.comenamine.net The reaction involves the condensation of a phosphonate (B1237965) carbanion with an aldehyde or ketone. wikipedia.org Triethyl phosphonoacetate and its isotopically labeled counterpart, Triethyl phosphonoacetate-2-¹³C, are key reagents in this transformation, particularly for the synthesis of α,β-unsaturated esters. chemicalbook.comorganic-chemistry.orgorganic-chemistry.orgnih.govrsc.org

Controlled Synthesis of Alpha,Beta-Unsaturated Esters

The HWE reaction using Triethyl phosphonoacetate-2-¹³C provides a reliable method for the synthesis of α,β-unsaturated esters, where the double bond is conjugated to a carbonyl group. chemicalbook.comorganic-chemistry.orgorganic-chemistry.orgnih.govrsc.orgresearchgate.net This structural motif is a common feature in many biologically active molecules and synthetic intermediates. The reaction typically favors the formation of the (E)-isomer, which is often the thermodynamically more stable product. wikipedia.orgnih.gov The use of the ¹³C-labeled reagent allows for the preparation of isotopically tagged α,β-unsaturated esters, which can be valuable probes in mechanistic studies or as internal standards in quantitative analyses.

Advancements in Sustainable Synthesis through Deep Eutectic Solvents

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. Deep eutectic solvents (DESs) have emerged as promising green alternatives to traditional volatile organic solvents. nih.govmdpi.comresearchgate.netyoutube.comresearchgate.net Research has shown that the HWE reaction can be effectively carried out in DESs, often with improved yields and selectivities. researchgate.net These solvents, which are typically mixtures of a hydrogen bond acceptor and a hydrogen bond donor, are often biodegradable, non-toxic, and inexpensive. researchgate.netresearchgate.net The application of DESs in conjunction with reagents like Triethyl phosphonoacetate-2-¹³C represents a significant step towards more sustainable chemical manufacturing.

Tailoring E/Z Isomer Ratios for Specific Synthetic Targets

While the standard HWE reaction with Triethyl phosphonoacetate generally yields the (E)-isomer with high selectivity, various modifications have been developed to control the E/Z ratio of the resulting alkene. alfa-chemistry.comwikipedia.orgnih.gov The choice of base, solvent, and the specific structure of the phosphonate reagent can all influence the stereochemical outcome of the reaction. researchgate.netresearchgate.net For instance, using certain modified phosphonates or reaction conditions can lead to the preferential formation of the (Z)-isomer. nih.gov This ability to tailor the E/Z isomer ratio is crucial for the total synthesis of complex molecules where a specific stereochemistry at the double bond is required.

Synthesis of Complex Bioactive Molecules and Pharmaceutical Intermediates

The strategic incorporation of a ¹³C label via Triethyl phosphonoacetate-2-¹³C has proven invaluable in the synthesis of various bioactive compounds and intermediates for the pharmaceutical industry.

Construction of Phosphono-coumarins and Benzoxaphosphorins

While specific examples detailing the synthesis of phosphono-coumarins and benzoxaphosphorins using Triethyl phosphonoacetate-2-¹³C are not prevalent in the searched literature, the general synthesis of coumarins often involves the Pechmann condensation, which utilizes phenols and β-keto esters. researchgate.net The Horner-Wadsworth-Emmons reaction, for which Triethyl phosphonoacetate is a key reagent, provides an alternative route to unsaturated esters that could serve as precursors to coumarin (B35378) derivatives. The ¹³C label would be instrumental in mechanistic studies of cyclization reactions and for the characterization of the resulting heterocyclic systems.

Access to Nitrogen-Containing Heterocycles (e.g., Quinolones)

Quinolones are a significant class of synthetic antibacterial agents. nih.gov Their synthesis can be achieved through various methods, including domino reactions and palladium-catalyzed cyclizations. nih.govrsc.org Although direct application of Triethyl phosphonoacetate-2-¹³C in published quinolone syntheses is not explicitly detailed, the HWE reagent can be used to construct key acyclic precursors. The introduction of a ¹³C-labeled carbon atom into the backbone of these precursors would enable precise tracking of the carbon skeleton during the formation of the quinolone ring system, aiding in the optimization of reaction conditions and the study of reaction mechanisms. The synthesis of various nitrogen-containing heterocycles is an active area of research, with methods being developed for the formation of pyridines, pyrazoles, imidazoles, and triazines. nih.govmdpi.comclockss.org

Preparation of "Carba" Peptide Bond Surrogates

In the field of medicinal chemistry, "carba" peptide bond surrogates are crucial for designing peptidomimetics with improved stability and bioavailability. One approach to synthesizing these surrogates involves the Horner-Emmons condensation. Specifically, racemic "carba" pseudo-dipeptide units, such as Gly-ψ(CH₂-CH₂)-D,L-Xaa, have been successfully prepared through the condensation of N-tert-butyloxycarbonyl-beta-alaninal with appropriately substituted triethyl phosphonoacetates. nih.govsigmaaldrich.comsigmaaldrich.com The use of Triethyl phosphonoacetate-2-¹³C in this context would introduce a ¹³C label into the surrogate backbone, facilitating detailed conformational analysis by NMR and aiding in the study of their interactions with biological targets.

| Reactant 1 | Reactant 2 | Product | Reference |

| N-tert-butyloxycarbonyl-beta-alaninal | Substituted triethyl phosphonoacetate | Gly-ψ(CH₂-CH₂)-D,L-Xaa pseudo-dipeptide | nih.govsigmaaldrich.com |

Synthesis of 13C-Labeled Retinals for Structural Biology Investigations

One of the most significant applications of Triethyl phosphonoacetate-2-¹³C is in the synthesis of ¹³C-labeled retinals, which are essential for structural biology studies of visual pigments like rhodopsin. researchgate.net The ¹³C labels serve as powerful probes for solid-state NMR spectroscopy, allowing for the detailed investigation of the retinal chromophore's structure and its photointermediates. researchgate.net

In a key synthetic step, the reaction of β-ionone with ¹³C-labeled triethyl phosphonoacetate is employed to introduce ¹³C labels at the C10 and C11 positions of the retinal molecule. researchgate.net This specific labeling pattern is crucial for studying the isomerization process that occurs upon light absorption. The synthesis of various mono-¹³C- and di-¹³C-labeled retinals has been achieved with high chemical purity and isotopic incorporation, enabling advanced NMR studies of rhodopsin and its photoproducts like bathorhodopsin. researchgate.net

| Labeled Precursor | Key Reaction | Labeled Positions in Retinal | Application | Reference |

| Triethyl phosphonoacetate-2-¹³C | Horner-Wadsworth-Emmons with β-ionone | C10 and C11 | Solid-state NMR of rhodopsin | researchgate.net |

Spectroscopic Characterization and Advanced Analytical Techniques for 13c Labeled Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy of Triethyl Phosphonoacetate-2-¹³C

NMR spectroscopy is a cornerstone for the characterization of organophosphorus compounds. The presence of the ¹³C label in Triethyl phosphonoacetate-2-¹³C significantly enhances the information obtainable from NMR experiments.

In the ¹³C NMR spectrum of Triethyl phosphonoacetate, the carbon atoms exhibit distinct chemical shifts and splitting patterns due to coupling with the phosphorus-31 (³¹P) nucleus, which has a natural abundance of 100%. The carbon directly bonded to the phosphorus atom (C2) shows a large one-bond coupling constant (¹JCP). For instance, in unlabeled Triethyl phosphonoacetate, the methylene (B1212753) carbon attached to phosphorus appears at approximately 34.3 ppm and is split into a doublet with a large coupling constant of about 134 Hz. The carbonyl carbon (C1) also experiences coupling to the phosphorus atom, albeit weaker, appearing as a doublet around 165.7 ppm with a coupling constant of approximately 6 Hz. The ethoxy group carbons also show coupling to the phosphorus atom.

The specific labeling at the C2 position in Triethyl phosphonoacetate-2-¹³C simplifies the spectrum and allows for unambiguous assignment. The signal for the labeled carbon is significantly enhanced, and its multiplet pattern provides direct evidence of its bonding environment. The number of signals in a ¹³C NMR spectrum indicates the number of chemically non-equivalent carbons in the molecule. ksu.edu.saudel.edu The splitting of these signals in a proton-coupled spectrum follows the n+1 rule, where 'n' is the number of directly attached protons. ksu.edu.sa

Interactive Table: ¹³C NMR Data for Triethyl Phosphonoacetate

| Carbon Position | Approximate Chemical Shift (ppm) | Multiplicity (due to ³¹P coupling) | Coupling Constant (JCP, Hz) |

| C=O | 165.7 | Doublet | ~6 |

| -CH₂-P | 34.3 | Doublet | ~134 |

| -O-CH₂- | 62.6 | Doublet | ~6 |

| -O-CH₂- | 61.4 | Singlet | - |

| -CH₃ | 16.4 | Doublet | ~7 |

| -CH₃ | 14.1 | Singlet | - |

Note: Data is based on the unlabeled compound and serves as a reference. The labeled compound, Triethyl phosphonoacetate-2-¹³C, would show a significantly enhanced signal for the -¹³CH₂-P carbon.

The coupling between phosphorus-31 and both proton (¹H) and carbon-13 (¹³C) nuclei provides valuable structural information. In the ¹H NMR spectrum of Triethyl phosphonoacetate, the methylene protons adjacent to the phosphorus atom show a characteristic splitting due to two-bond coupling (²JHP), with a coupling constant of approximately 20 Hz.

The ¹³C-¹³P coupling constants are particularly informative. One-bond ¹³C-¹³P coupling constants (¹JCP) are typically large, often exceeding 100 Hz in alkyl phosphonates. jeol.com For example, in similar phosphonates, ¹JCP values can be around 144 Hz. jeol.com Two-bond (²JCP) and three-bond (³JCP) couplings are smaller. jeol.comhuji.ac.il The magnitude of these coupling constants can be related to the hybridization of the carbon atom and the dihedral angle between the coupled nuclei, providing insights into the conformation of the molecule. acs.orgorganicchemistrydata.org The analysis of these coupling constants is crucial for the complete assignment of the NMR spectra and for understanding the three-dimensional structure of the molecule.

While solution-state NMR provides detailed information about molecules in isotropic environments, solid-state NMR (ssNMR) is indispensable for studying the structure and dynamics of materials in their solid form. arxiv.org For complex molecules like phosphonates, Magic Angle Spinning (MAS) is employed to average out anisotropic interactions and obtain high-resolution spectra. arxiv.org

A significant advancement in ssNMR is Dynamic Nuclear Polarization (DNP), which can enhance the signal intensity by several orders of magnitude. nih.govrsc.org DNP works by transferring the high polarization of electron spins from a stable radical polarizing agent to the nuclear spins of the sample, a process that is particularly effective at high magnetic fields and low temperatures. rsc.orgnih.govresearchgate.net This sensitivity enhancement is crucial for studying low-abundance nuclei like ¹³C at natural abundance or for analyzing complex materials where the analyte of interest is present in low concentrations. arxiv.org DNP-enhanced MAS NMR has become a powerful tool for gaining new insights into the structure of a wide range of organic, hybrid, and inorganic materials. arxiv.org The development of new polarizing agents and advanced hardware continues to push the boundaries of what can be studied with this technique. rsc.orgnih.govresearchgate.net

Integration of Spectroscopic Data with Computational Models

The combination of experimental spectroscopic data with theoretical calculations provides a powerful synergy for structural elucidation.

Quantum mechanical (QM) calculations can predict NMR parameters such as chemical shifts and coupling constants. escholarship.orgarxiv.org These theoretical predictions, however, must be validated against experimental data to ensure their accuracy. nih.gov Machine learning approaches are now being used to refine low-level QM calculations to achieve accuracies comparable to high-level methods, but at a fraction of the computational cost. escholarship.orgnih.gov By comparing the calculated NMR parameters for proposed structures with the experimental data obtained for Triethyl phosphonoacetate-2-¹³C, the most likely structure can be confirmed. This integrated approach is becoming increasingly important for the unambiguous assignment of complex molecular structures. dntb.gov.ua

The detailed spectroscopic and computational understanding of Triethyl phosphonoacetate-2-¹³C serves as a foundation for the study of its novel derivatives and the transient intermediates formed during chemical reactions. acs.orgrsc.org NMR spectroscopy is a particularly powerful tool for monitoring reactions in real-time and identifying fleeting intermediates. acs.orgnih.gov The characteristic chemical shifts and coupling patterns associated with the phosphonate (B1237965) group can be used to track the formation of new chemical bonds and changes in the electronic environment around the phosphorus and labeled carbon atoms. By combining experimental NMR data with QM calculations, it is possible to elucidate the structures of these often-unstable species, providing critical insights into reaction mechanisms. acs.orgyoutube.comnih.gov

Future Perspectives and Emerging Research Directions

Development of Novel Catalytic Systems for Triethyl Phosphonoacetate-2-13C Reactions

The Horner-Wadsworth-Emmons reaction, the primary application for this compound, is renowned for its reliability in creating carbon-carbon double bonds, particularly with high E-selectivity (favoring the trans isomer). However, the efficiency and stereochemical outcome are highly dependent on the reaction conditions, including the base, solvent, and any catalytic additives used. researchgate.net Future research is intensely focused on developing novel catalytic systems that offer milder conditions, improved selectivity, and higher yields, especially when dealing with isotopically labeled reagents which are often more expensive.

Current research explores various factors that influence the HWE reaction's outcome. researchgate.net Innovations in this area are expected to translate to reactions involving this compound. The development of magnesium cation-promoted systems, for example, has shown promise in reactions with specialized HWE reagents. researcher.life The goal is to create catalysts that can operate efficiently with stoichiometric amounts of the labeled phosphonate (B1237965), minimizing waste of the valuable isotopic material. Future catalysts may also offer greater control over the Z-selectivity (favoring the cis isomer), a traditional challenge for the standard HWE reaction, thereby expanding the synthetic utility of ¹³C-labeled building blocks.

Table 1: Factors Influencing Horner-Wadsworth-Emmons (HWE) Reactions

| Factor | Influence on Reaction | Future Research Direction |

|---|---|---|

| Base | Affects the rate of deprotonation and the equilibrium of intermediates. | Development of non-ionic, organic bases to improve solubility and reduce side reactions. |

| Counterion (e.g., Li+, Na+, K+) | Influences the aggregation state of the phosphonate anion and the stereoselectivity. researchgate.net | Design of catalytic systems with specific Lewis acids or crown ethers to control counterion effects. |

| Solvent | Impacts the solubility of reactants and the stability of reaction intermediates. researchgate.net | Use of green solvents or solvent-free conditions to enhance sustainability. |

| Catalysts | Can accelerate the reaction and control stereochemistry. | Creation of phase-transfer catalysts or organocatalysts for milder and more selective transformations. |

Expanding the Substrate Scope and Functional Group Compatibility in ¹³C-Labeled Transformations

A significant advantage of the Wittig reaction and its variants like the HWE reaction is the broad tolerance for various functional groups within the reacting molecules. mdpi.com This allows for the synthesis of complex, functionalized olefins. Research continues to push the boundaries of this compatibility, particularly for isotopically labeled reagents like this compound.

Deeper Mechanistic Insights into Complex Biological Processes Using ¹³C-Labeled Probes

The use of stable isotopes as tracers is a powerful tool for elucidating complex biological pathways. Introducing a ¹³C label into a biomolecule allows researchers to track its journey through metabolic networks using techniques like mass spectrometry and NMR spectroscopy. nih.gov this compound serves as a critical precursor for synthesizing these ¹³C-labeled probes. lookchem.com

¹³C metabolic flux analysis (MFA) is a key application that benefits from such labeled compounds. nih.gov By providing a ¹³C-labeled carbon source and analyzing its distribution in various metabolites, scientists can map the flow of carbon through central metabolism, identify active or dormant pathways, and quantify reaction rates. Using this compound to synthesize labeled fatty acids or other metabolites enables precise investigation into lipid metabolism, signaling pathways, and the metabolic fate of xenobiotics. google.com Future advancements will likely involve isotopically instationary labeling experiments, where the dynamic changes in labeling patterns are monitored over time, providing a more detailed and time-resolved picture of metabolic responses to stimuli or disease states. nih.gov This requires sophisticated experimental design and computational modeling but promises unprecedented insight into the dynamics of living systems. nih.gov

Innovation in Sustainable Synthetic Methodologies Utilizing Isotopic Labeling

The principles of green chemistry—designing chemical processes that minimize waste and environmental impact—are increasingly important in all areas of chemical synthesis. sciencedaily.com For phosphonate chemistry, this includes developing more environmentally friendly production methods and considering the lifecycle of phosphorus, which the EU has listed as a critical raw material. sciencedaily.comuef.fi

Innovations in this area focus on several key aspects. Firstly, improving the efficiency of reactions that use valuable isotopically labeled reagents like this compound is paramount. Higher yields and selectivity mean less waste of the labeled material and subsequent reagents. Secondly, there is a drive to develop synthetic methods that use greener solvents, operate at lower temperatures, or are catalyzed by non-toxic, earth-abundant materials. rsc.org The use of isotopic labeling itself can contribute to sustainability goals. By facilitating detailed kinetic and mechanistic studies, ¹³C-labeled compounds can help researchers optimize catalytic cycles, leading to more efficient processes that consume less energy and raw materials. catalysis.blog Future sustainable methodologies will integrate the synthesis of labeled compounds with their application, ensuring that the entire workflow, from reagent synthesis to final analysis, adheres to the principles of green chemistry. uef.fi

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

Q & A

Q. What are the critical physical properties of Triethyl Phosphonoacetate-2-¹³C that influence its laboratory handling?

The compound has a boiling point of 142–145°C at 9 mm Hg, a density of 1.125 g/cm³, and a refractive index of 1.4310. These properties necessitate storage in airtight containers under inert nitrogen to prevent hydrolysis or oxidation. Its insolubility in water requires the use of organic solvents (e.g., dichloromethane or THF) for experimental workflows .

Q. What synthetic methodologies are typically used to prepare Triethyl Phosphonoacetate-2-¹³C?

The Michaelis-Arbuzov reaction is a primary route, employing ¹³C-labeled ethyl bromoacetate-2-¹³C and triethyl phosphite. Precise stoichiometry (2 equivalents of triethyl phosphite) is critical to avoid excess reagent, which complicates purification. Reaction conditions include heating at 90°C for 40 hours, followed by distillation under reduced pressure .

Q. Which analytical techniques are essential for confirming the purity and structure of Triethyl Phosphonoacetate-2-¹³C?

Nuclear Magnetic Resonance (NMR) spectroscopy is pivotal for verifying the ¹³C label at the 2-position, with distinct splitting patterns in ¹³C and ³¹P NMR spectra. Gas chromatography-mass spectrometry (GC-MS) and refractive index measurements are complementary for assessing purity and comparing against known standards .

Advanced Research Questions

Q. How does the ¹³C isotopic label at the 2-position influence mechanistic studies in Horner-Wadsworth-Emmons (HWE) reactions?

The ¹³C label enables precise tracking of the acetate group’s fate during HWE reactions. Isotopic perturbation in NMR (e.g., ¹³C-³¹P coupling) provides insights into intermediate formation, such as phosphorus ylides, and clarifies regioselectivity in α,β-unsaturated ester synthesis .

Q. What are the common side reactions during the synthesis of Triethyl Phosphonoacetate-2-¹³C, and how can they be minimized?

Competing ester exchange or decomposition may occur under prolonged heating. Mitigation strategies include strict temperature control (90°C), inert atmosphere (N₂), and real-time monitoring via ³¹P NMR to detect intermediates like triethyl phosphate. Purification via fractional distillation under vacuum reduces residual byproducts .

Q. How can reaction conditions be optimized to enhance yield in isotopic labeling workflows?

Key parameters include:

- Stoichiometry: Maintain a 1:2 molar ratio of ethyl bromoacetate-2-¹³C to triethyl phosphite to suppress side reactions.

- Catalysis: Trace Lewis acids (e.g., ZnCl₂) accelerate the Arbuzov rearrangement.

- Workup: Neutralization with aqueous NaHCO₃ followed by solvent extraction minimizes acid-catalyzed ester degradation .

Q. What challenges arise in quantifying ¹³C-labeled phosphonoacetates using GC-MS, and how are they resolved?

The ¹³C label increases molecular mass by 1 Da, requiring high-resolution mass spectrometry to distinguish isotopic peaks from background noise. Internal standards (e.g., deuterated analogs) and selected ion monitoring (SIM) improve quantification accuracy .

Methodological Notes

- Spectral Data Interpretation: The ¹³C label in Triethyl Phosphonoacetate-2-¹³C splits ³¹P NMR signals into doublets (J ~5–10 Hz), aiding in reaction monitoring .

- Reaction Troubleshooting: Incomplete Arbuzov reactions often result from moisture contamination; rigorous drying of reagents and solvents is essential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.